molecular formula C10H9F2NO4 B14053159 1-(4-(Difluoromethoxy)-2-nitrophenyl)propan-1-one

1-(4-(Difluoromethoxy)-2-nitrophenyl)propan-1-one

Cat. No.: B14053159
M. Wt: 245.18 g/mol
InChI Key: MWADTSXWTJHDIC-UHFFFAOYSA-N
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Description

1-(4-(Difluoromethoxy)-2-nitrophenyl)propan-1-one is an organic compound with the molecular formula C10H10F2NO4 It is characterized by the presence of a difluoromethoxy group and a nitro group attached to a phenyl ring, which is further connected to a propanone moiety

Preparation Methods

The synthesis of 1-(4-(Difluoromethoxy)-2-nitrophenyl)propan-1-one typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Friedel-Crafts Acylation: The nitrated compound undergoes Friedel-Crafts acylation with propanoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride to form the final product.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors to scale up the process efficiently.

Chemical Reactions Analysis

1-(4-(Difluoromethoxy)-2-nitrophenyl)propan-1-one can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.

    Substitution: The difluoromethoxy group can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the fluorine atoms under appropriate conditions.

    Oxidation: The propanone moiety can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common reagents and conditions used in these reactions include hydrogen gas, palladium catalysts, iron powder, acidic or basic conditions, and strong oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(4-(Difluoromethoxy)-2-nitrophenyl)propan-1-one has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules and can be used in the development of new synthetic methodologies.

    Biology: The compound’s derivatives may exhibit biological activity, making it a potential candidate for drug discovery and development.

    Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(4-(Difluoromethoxy)-2-nitrophenyl)propan-1-one depends on its specific application. In biological systems, its derivatives may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can include inhibition or activation of specific biochemical processes, leading to the desired therapeutic effects.

Comparison with Similar Compounds

1-(4-(Difluoromethoxy)-2-nitrophenyl)propan-1-one can be compared with similar compounds such as:

    1-(4-(Difluoromethoxy)phenyl)propan-1-one: Lacks the nitro group, which may result in different reactivity and biological activity.

    1-(4-Methoxy-2-nitrophenyl)propan-1-one: Contains a methoxy group instead of a difluoromethoxy group, which can influence its chemical properties and applications.

    1-(4-(Trifluoromethoxy)-2-nitrophenyl)propan-1-one:

The uniqueness of this compound lies in its specific combination of functional groups, which can lead to distinct chemical behavior and applications compared to its analogs.

Properties

Molecular Formula

C10H9F2NO4

Molecular Weight

245.18 g/mol

IUPAC Name

1-[4-(difluoromethoxy)-2-nitrophenyl]propan-1-one

InChI

InChI=1S/C10H9F2NO4/c1-2-9(14)7-4-3-6(17-10(11)12)5-8(7)13(15)16/h3-5,10H,2H2,1H3

InChI Key

MWADTSXWTJHDIC-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1=C(C=C(C=C1)OC(F)F)[N+](=O)[O-]

Origin of Product

United States

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